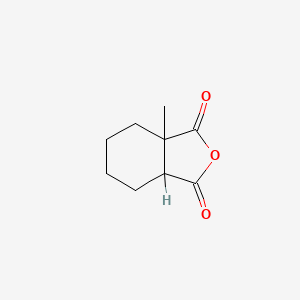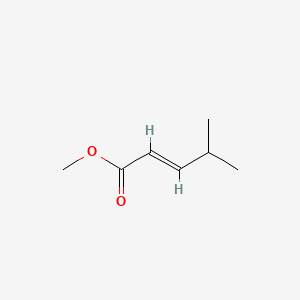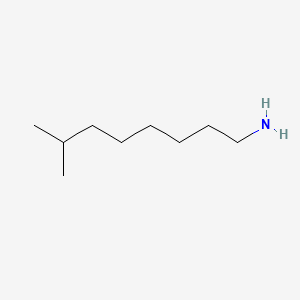![molecular formula C19H18ClN3O5S B3415937 5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide CAS No. 482306-32-1](/img/structure/B3415937.png)
5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Overview
Description
The compound “5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide” is also known as BAY 59-7939 . It is a novel antithrombotic agent that acts as an oral, direct factor Xa inhibitor . This compound has been identified as a potent inhibitor of Factor Xa, a coagulation enzyme, and has excellent in vivo antithrombotic activity .
Synthesis Analysis
The synthesis of this compound involves the identification of oxazolidinone derivatives as a new class of potent FXa inhibitors . The lead optimization led to the discovery of BAY 59-7939 . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Scientific Research Applications
Antimicrobial Activities
This compound has been explored for its potential antimicrobial activities. Research has shown that similar compounds have significant activities against various bacterial and fungal strains, highlighting the potential of this class of chemicals in addressing microbial resistance and infections. For example, a study by Babu et al. (2013) synthesized derivatives showing significant antimicrobial activities, underscoring the potential of such compounds in medical applications (Babu, Pitchumani, & Ramesh, 2013).
Antithrombotic Agent
It has also been identified as an antithrombotic agent, particularly as an inhibitor of the coagulation enzyme Factor Xa (FXa). This application is crucial in the management of conditions like deep vein thrombosis and pulmonary embolism. A paper by Roehrig et al. (2005) discusses the discovery of this compound as a potent and selective FXa inhibitor with promising in vivo antithrombotic activity (Roehrig et al., 2005).
Anticancer Properties
There is also interest in exploring the anticancer properties of this compound. Derivatives of thiophene carboxamide, such as this compound, have been synthesized and shown to exhibit potential anticancer activities. A study by Atta & Abdel-Latif (2021) demonstrates the synthesis of thiophene-2-carboxamide derivatives with good inhibitory activity against various cancer cell lines (Atta & Abdel-Latif, 2021).
Antitubercular Activity
This class of compounds has also been evaluated for its effectiveness against tuberculosis. A study by Marvadi et al. (2020) focused on synthesizing and evaluating novel derivatives for antitubercular activity, finding several promising candidates (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Mechanism of Action
Target of Action
Rivaroxaban primarily targets Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a central role in blood coagulation, being activated by both the intrinsic and extrinsic coagulation pathways .
Mode of Action
Rivaroxaban acts as a direct inhibitor of Factor Xa . It binds directly to Factor Xa, thereby effectively blocking the amplification of the coagulation cascade and preventing the formation of thrombus . This inhibition is competitive and affects both free and clot-bound Factor Xa .
Biochemical Pathways
By inhibiting Factor Xa, Rivaroxaban disrupts the coagulation cascade, which leads to a decrease in thrombin generation . This disruption prevents the conversion of fibrinogen to fibrin, ultimately reducing the formation of blood clots .
Pharmacokinetics
Rivaroxaban is absorbed rapidly, with maximum plasma concentrations being reached 2–4 hours after tablet intake . Its oral bioavailability is high (80–100%) for the 10 mg tablet irrespective of food intake and for the 15 mg and 20 mg tablets when taken with food . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5–9 hours in healthy young subjects and 11–13 hours in elderly subjects .
Result of Action
The primary result of Rivaroxaban’s action is a reduction in the risk of venous thromboembolic events (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE) . It has also been indicated for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation .
Action Environment
The action of Rivaroxaban can be influenced by various environmental factors. For instance, certain drugs that modify p-glycoprotein may interact with Rivaroxaban, and modifiers of cytochrome 3A4 may interact with Rivaroxaban .
Future Directions
properties
IUPAC Name |
5-chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFYHTZWPPHNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424135 | |
| Record name | Rivaroxaban, Xarelto, BAY 59-7939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482306-32-1 | |
| Record name | Rivaroxaban, Xarelto, BAY 59-7939 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

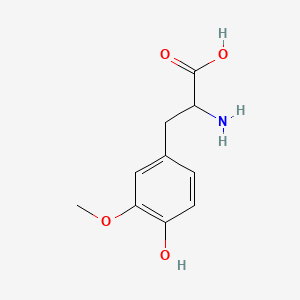

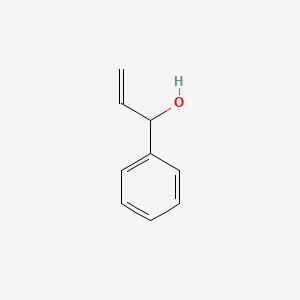
![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
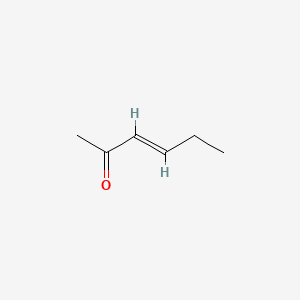

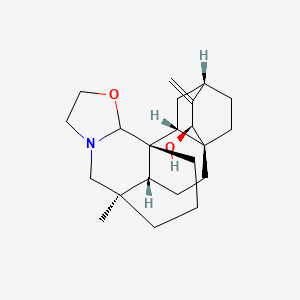
![Bromo[4-(4-morpholinylmethyl)phenyl]magnesium](/img/structure/B3415928.png)
